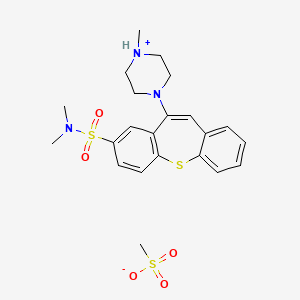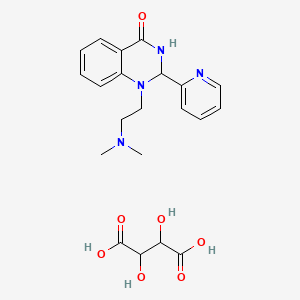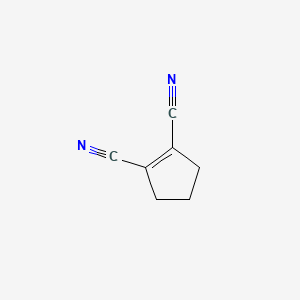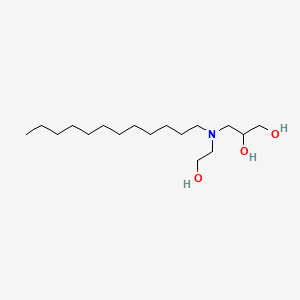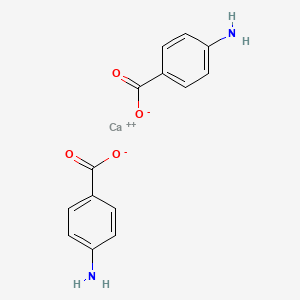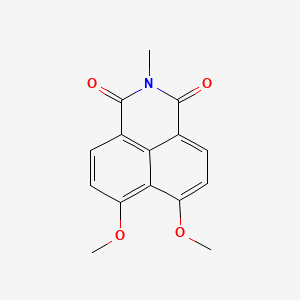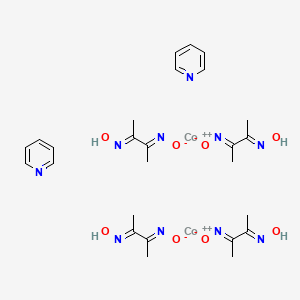
2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxo-, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxo-, disodium salt is a complex organic compound with the molecular formula C14H6Na2O8S2. This compound is characterized by its anthraquinone core structure, which is substituted with hydroxyl, nitro, and sulfonic acid groups. It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical reaction starting from anthraquinone. The process involves nitration, sulfonation, and hydroxylation reactions under controlled conditions. The nitration step typically uses concentrated nitric acid, while sulfonation is achieved using sulfuric acid
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving large-scale reactors. The reaction conditions are optimized to ensure high yield and purity. The process also includes purification steps to remove any impurities and by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of anthraquinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different derivatives.
Substitution: Substitution reactions can occur at the hydroxyl and sulfonic acid groups, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like tin and hydrochloric acid or iron and hydrochloric acid are used.
Substitution: Various reagents such as alkyl halides and amines are used for substitution reactions.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Derivatives with different functional groups.
科学研究应用
This compound is widely used in scientific research due to its unique properties. It is employed in:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies involving cellular processes and enzyme activities.
Medicine: In the development of pharmaceuticals and diagnostic agents.
Industry: In the production of dyes, pigments, and other chemical products.
作用机制
The compound exerts its effects through various molecular targets and pathways. It can interact with enzymes and other biomolecules, influencing cellular processes. The exact mechanism depends on the specific application and the derivatives formed.
相似化合物的比较
Anthraquinone-2-sulfonic acid disodium salt
Anthraquinone-1,5-disulfonic acid disodium salt
Anthraquinone-2,7-disulfonic acid disodium salt
Uniqueness: 2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxo-, disodium salt is unique due to its specific substitution pattern and the presence of both hydroxyl and nitro groups, which influence its reactivity and applications.
属性
CAS 编号 |
6337-26-4 |
|---|---|
分子式 |
C14H4N2Na2O14S2 |
分子量 |
534.3 g/mol |
IUPAC 名称 |
disodium;1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulfonate |
InChI |
InChI=1S/C14H6N2O14S2.2Na/c17-11-5(31(25,26)27)1-3(15(21)22)7-9(11)14(20)8-4(16(23)24)2-6(32(28,29)30)12(18)10(8)13(7)19;;/h1-2,17-18H,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
InChI 键 |
LXCKMUGIXYIYJS-UHFFFAOYSA-L |
规范 SMILES |
C1=C(C2=C(C(=C1S(=O)(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C=C3[N+](=O)[O-])S(=O)(=O)[O-])O)[N+](=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


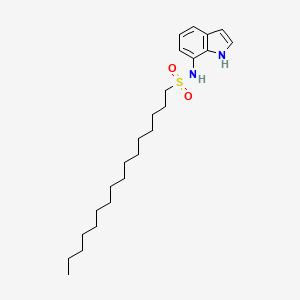
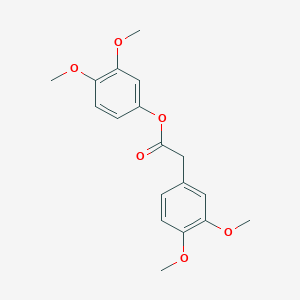
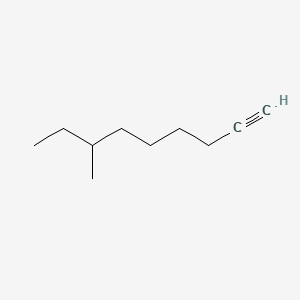
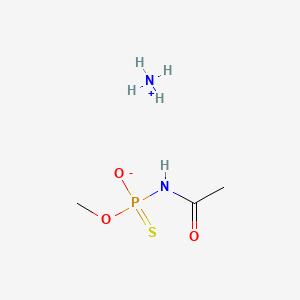
![2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide](/img/structure/B15345929.png)
